molecular formula C7H14N2O2 B3235318 ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid CAS No. 1354002-74-6

((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid

Cat. No.: B3235318
CAS No.: 1354002-74-6
M. Wt: 158.20 g/mol
InChI Key: UDYWCMMOFZAUNY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of the chiral center at the 1-methyl position makes it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid typically involves the resolution of racemic mixtures. One common method is to start with a racemic mixture of the compound and use chiral resolution techniques to separate the enantiomers. This can be achieved by reacting the racemic mixture with an enantiomerically pure chiral reagent to form diastereomers, which can then be separated based on their different physical properties .

Industrial Production Methods: Industrial production of (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid often involves large-scale chiral resolution processes. These processes are optimized for high yield and purity, utilizing advanced separation techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemical effects in various reactions.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its chiral nature makes it valuable for studying enantioselective interactions with biological molecules.

Industry: In the industrial sector, (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance .

Mechanism of Action

The mechanism of action of (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid: The enantiomer of the compound, which has different stereochemical properties.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness: (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other pyrrolidine derivatives. This uniqueness makes it a valuable compound for studying stereochemical effects in various chemical and biological processes .

Properties

IUPAC Name

2-[[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-3-2-6(5-9)8-4-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYWCMMOFZAUNY-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268994
Record name Glycine, N-[(3R)-1-methyl-3-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354002-74-6
Record name Glycine, N-[(3R)-1-methyl-3-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354002-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(3R)-1-methyl-3-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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